

BMS-986458: A Technical Guide to a First-in-Class BCL6 Degradator

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Compound of Interest

Compound Name: BMS-814580

Cat. No.: B15608418

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986458 is a pioneering, orally bioavailable small molecule that represents a significant advancement in the field of targeted protein degradation. Developed by Bristol Myers Squibb, this first-in-class B-cell lymphoma 6 (BCL6) degrader is currently under clinical investigation for the treatment of relapsed/refractory non-Hodgkin's lymphoma (NHL).^[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental data related to BMS-986458.

Chemical Structure and Properties

BMS-986458 is a heterobifunctional degrader, meticulously designed to simultaneously bind to both the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN). This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of BCL6.^[2]

Property	Value	Reference
IUPAC Name	2-(2,6-dioxopiperidin-3-yl)-4-(((R)-1-(4-((5-chloro-4-((1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)amino)pyrimidin-2-yl)amino)piperidin-3-yl)methyl)amino)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-5-carboxamide	Patent WO2023212147A1
CAS Number	3005272-36-3	[3]
Molecular Formula	C32H34ClN9O5S	Patent WO2023212147A1
Molecular Weight	712.2 g/mol	Patent WO2023212147A1
SMILES	<chem>C[C@@H]1CN(CC[C@H]1NC2=CC=C3C(N(N=C3C4CCC(NC4=O)=O)C)=C2)C5=NC=C(C(NC6=CC7=C(N(C(C7)=O)C)C=C6)=N5)Cl</chem>	[4]

Physicochemical Properties

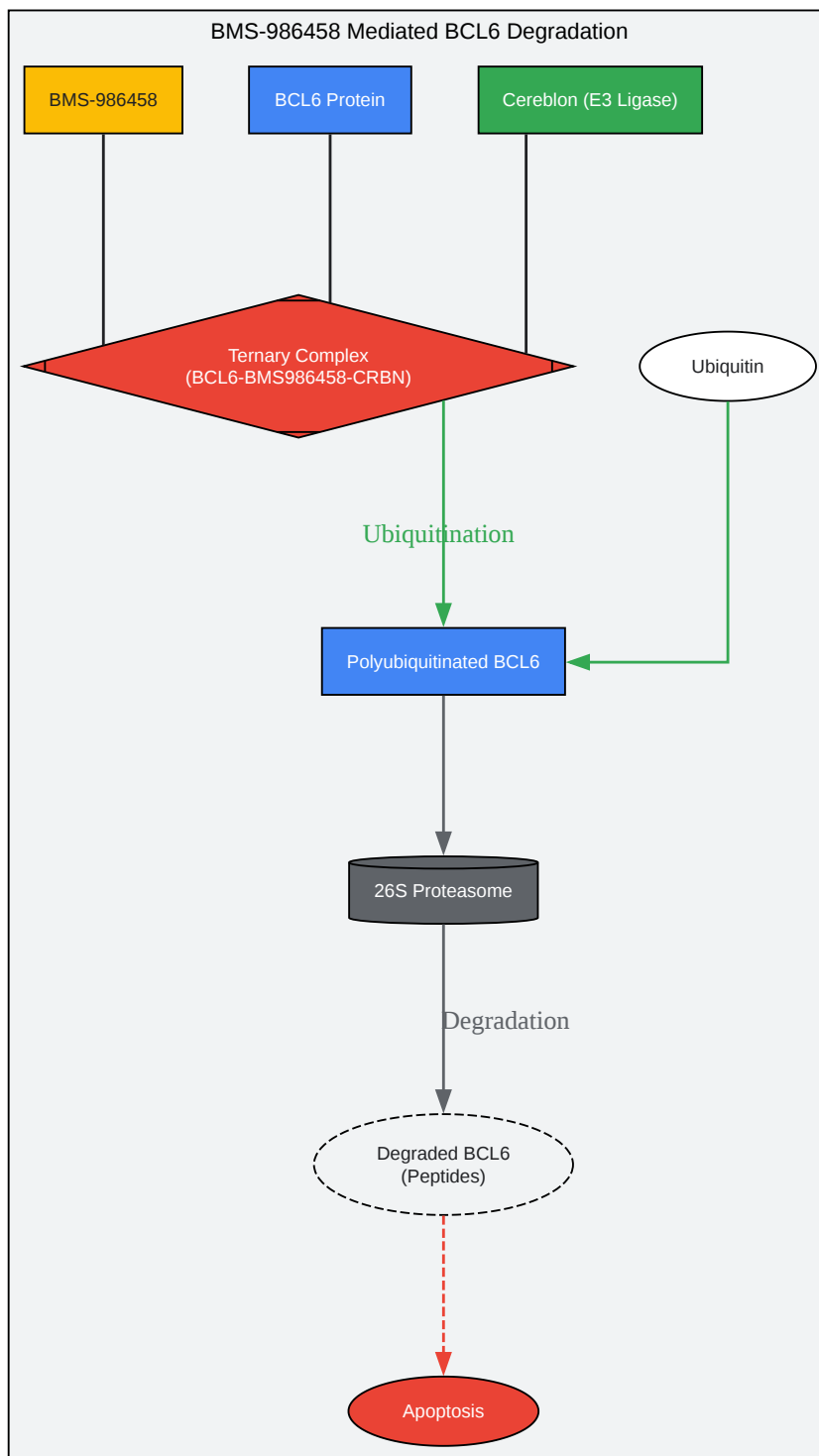
Property	Value	Reference
Solubility	Fasted State Simulated Intestinal Fluid: 10 µg/mL Fed State Simulated Intestinal Fluid: 200 µg/mL	[5]
Permeability (Papp A to B)	14.3 x 10 ⁻⁶ cm/s (MDCK cells)	[5]

Pharmacological Properties

BMS-986458 is a potent and highly selective degrader of the BCL6 oncoprotein. Its mechanism of action involves hijacking the cell's natural protein disposal system to eliminate BCL6, a key transcriptional repressor implicated in the pathogenesis of various B-cell malignancies.

Mechanism of Action

BMS-986458 functions as a molecular glue, forming a ternary complex between the BCL6 protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the polyubiquitination of BCL6, marking it for degradation by the 26S proteasome. The degradation of BCL6 leads to the reactivation of tumor suppressor genes and apoptosis in BCL6-dependent cancer cells.^[2]



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Caption: Signaling pathway of BMS-986458-induced BCL6 degradation.

Preclinical Pharmacology

In Vitro Activity

BMS-986458 has demonstrated potent and selective degradation of BCL6 in various diffuse large B-cell lymphoma (DLBCL) cell lines.

Cell Line	DC50 (nM)	IC50 (nM)	Reference
OCI-Ly1	0.14	1.2	[5]
WSU-DLCL2	0.11	Not Reported	[5]
SU-DHL-4	EC50 = 2 nM (Degradation)	Not Reported	[5]

In Vivo Activity

In preclinical xenograft models of DLBCL, orally administered BMS-986458 led to dose-dependent tumor growth inhibition and regression.

Animal Model	Dosing	Outcome	Reference
OCI-Ly1 Xenograft (Mouse)	30, 60, 120 mg/kg, once daily (oral)	Dose-dependent tumor growth suppression and BCL6 degradation	[5]

Pharmacokinetics

Pharmacokinetic studies in multiple species have shown that BMS-986458 is orally bioavailable.

Species	Dose (mg/kg)	Route	Bioavailability (%)	t _{1/2} (h)	C _{max} (μM)	AUC (μM·h)
Mouse	1	IV	-	1.1	-	3.98
3	Oral	53	-	24.9	75.6	
Rat	1	IV	-	0.9	-	2.8
3	Oral	~100	-	9.49	44.6	
Dog	1	IV	-	4.6	-	35.4
3	Oral	67	-	15.1	72.2	

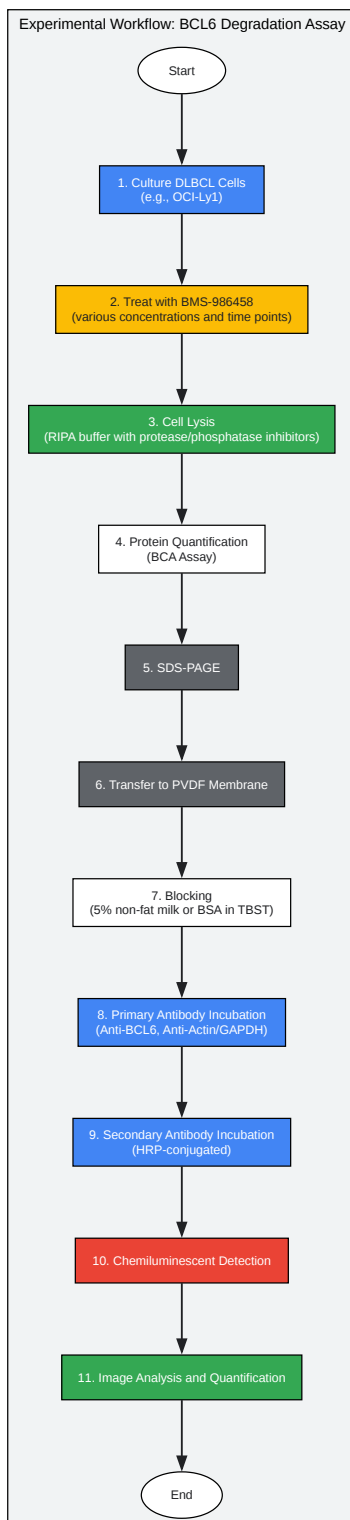
Data from
reference[[5](#)
]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments involving BMS-986458, primarily based on information disclosed in patent WO2023212147A1 and other public domain sources.

BCL6 Degradation Assay (Western Blot)

This protocol describes a typical Western blot procedure to assess the in vitro degradation of BCL6 in cancer cell lines following treatment with BMS-986458.



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Caption: A representative workflow for a Western blot-based BCL6 degradation assay.

Materials:

- DLBCL cell lines (e.g., OCI-Ly1, WSU-DLCL2, SU-DHL-4)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- BMS-986458 stock solution (in DMSO)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membranes
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-BCL6, anti- β -actin or anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed DLBCL cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of BMS-986458 or vehicle (DMSO) for the desired time points (e.g., 2, 4, 8, 24 hours).
- Wash cells with ice-cold PBS and lyse them in RIPA buffer.
- Quantify protein concentration using a BCA assay.
- Denature protein lysates and separate them by SDS-PAGE.

- Transfer proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect protein bands using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize BCL6 levels to the loading control.

DLBCL Xenograft Model

This protocol outlines the establishment and use of a subcutaneous DLBCL xenograft model to evaluate the in vivo efficacy of BMS-986458.

Materials:

- DLBCL cell line (e.g., OCI-Ly1)
- Immunocompromised mice (e.g., NOD-SCID or NSG)
- Matrigel
- BMS-986458 formulation for oral gavage
- Calipers for tumor measurement

Procedure:

- Harvest OCI-Ly1 cells during their exponential growth phase.
- Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of $5-10 \times 10^6$ cells per 100 μL .
- Subcutaneously inject the cell suspension into the flank of each mouse.

- Monitor tumor growth regularly using calipers.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
- Administer BMS-986458 or vehicle daily by oral gavage.
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of BCL6 levels by Western blot or immunohistochemistry).

Cereblon Binding Assay (HTRF)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method to assess the binding affinity of compounds to Cereblon.

Principle: This is a competitive binding assay where a fluorescently labeled ligand (tracer) for Cereblon competes with the test compound (BMS-986458). The binding of the tracer to a tagged Cereblon protein, which is in proximity to a FRET donor-labeled antibody, generates a FRET signal. The test compound displaces the tracer, leading to a decrease in the FRET signal, which is proportional to its binding affinity.

General Procedure:

- Dispense the test compound (BMS-986458) at various concentrations into a low-volume 384-well plate.
- Add a solution containing a GST- or His-tagged Cereblon protein.
- Add a pre-mixed solution of a fluorescently labeled Cereblon ligand (e.g., thalidomide-red) and a Europium-labeled anti-tag antibody (anti-GST or anti-His).
- Incubate the plate at room temperature for a specified period (e.g., 1-3 hours).
- Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

- Calculate the HTRF ratio and determine the IC50 value for BMS-986458.

Conclusion

BMS-986458 is a promising, first-in-class BCL6 degrader with a well-defined mechanism of action and compelling preclinical data. Its potent and selective degradation of BCL6 translates to significant anti-tumor activity in lymphoma models. The ongoing clinical trials will be crucial in determining its safety and efficacy in patients with relapsed/refractory non-Hodgkin's lymphoma. The information and protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals working in the field of targeted protein degradation and oncology.

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